Pleurocidin-like peptide GcSc4B7
CAS No.:
Cat. No.: VC3668500
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structure and Properties
Amino Acid Sequence and Structural Characteristics
Pleurocidin-like peptide GcSc4B7 consists of 21 amino acids with the following sequence: FWGKLLKLGMHGIGLLHQHLG . This specific arrangement of amino acids contributes to the peptide's biological activities and targeting capabilities. The full amino acid sequence can be expressed as Phenylalanine-Tryptophan-Glycine-Lysine-Leucine-Leucine-Lysine-Leucine-Glycine-Methionine-Histidine-Glycine-Isoleucine-Glycine-Leucine-Leucine-Histidine-Glutamine-Histidine-Leucine-Glycine .
Similar to other members of the pleurocidin family, GcSc4B7 is predicted to assume an amphipathic α-helical conformation when interacting with target membranes . This structural characteristic is crucial for its antimicrobial function, as it enables the peptide to interact with and disrupt microbial membranes. The amphipathic nature of the peptide means it contains both hydrophobic and hydrophilic regions, allowing it to interact with the lipid bilayers of pathogen cell membranes.
Taxonomic and Genetic Classification
GcSc4B7 is classified taxonomically under Animalia, Pisces, reflecting its piscine origin . The peptide is associated with the UniProt identifier Q7SZG9 and has a GenInfo Identifier of 32396188 . In terms of protein family classification, GcSc4B7 belongs to the Pfam PF08107 (Pleurocidin family) and is associated with the InterPro entry IPR012515 (Antimicrobial12) .
From a functional genomics perspective, GcSc4B7 is linked to the Gene Ontology term GO:0042742, which corresponds to the biological process of "defense response to bacterium" . This classification is supported by experimental validation, confirming the peptide's role in antimicrobial defense mechanisms.
Antimicrobial Activity
Spectrum of Antimicrobial Efficacy
GcSc4B7 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . This wide-ranging effectiveness makes it particularly valuable in the context of combating diverse microbial threats. The peptide has been experimentally validated for its antibacterial and antifungal properties .
Minimum Inhibitory Concentrations Against Various Pathogens
The antimicrobial potency of GcSc4B7 has been quantified through minimum inhibitory concentration (MIC) measurements against numerous pathogens. The following table summarizes these findings:
Table 1: Minimum Inhibitory Concentrations of GcSc4B7 Against Various Pathogens
| Pathogen | MIC (μg/ml) | Classification |
|---|---|---|
| S. enterica serovar Typhimurium MS7953s | 4 | Gram-negative bacteria |
| P. aeruginosa Z61 | 4 | Gram-negative bacteria |
| S. epidermidis C621 | 4 | Gram-positive bacteria |
| MRSA C623 | 4 | Gram-positive bacteria |
| P. aeruginosa K799 | 8 | Gram-negative bacteria |
| A. salmonicida 99-1 | 8 | Gram-negative bacteria |
| E. coli CGSC 4908 | 8 | Gram-negative bacteria |
| E. coli UB1005 | 8 | Gram-negative bacteria |
| E. coli DC2 | 8 | Gram-negative bacteria |
| A. salmonicida 97-4 | 16 | Gram-negative bacteria |
| S. enterica serovar Typhimurium 14028s | 16 | Gram-negative bacteria |
| C. albicans C627 | 16 | Fungus |
These MIC values demonstrate the peptide's effectiveness against a diverse range of pathogens . Notably, GcSc4B7 shows particularly strong activity against certain strains of Salmonella enterica, Pseudomonas aeruginosa, Staphylococcus epidermidis, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/ml . The peptide also demonstrates effectiveness against Escherichia coli and Aeromonas salmonicida strains at slightly higher concentrations. Its antifungal activity is evidenced by its effectiveness against Candida albicans .
| Gene | Expression Change (Fold) | Function |
|---|---|---|
| P53 | 175 | Tumor suppressor, regulates cell cycle |
| P21 | 10 | Cell cycle regulator, downstream of P53 |
| BCL-2 | 3.65 | Regulates apoptosis |
These gene expression changes, particularly the significant upregulation of tumor suppressor genes like P53 and P21, suggest that pleurocidin-like peptides may induce cancer cell death through apoptotic pathways. The moderate increase in BCL-2 expression indicates a complex interaction with apoptotic pathways that warrants further investigation.
Research Applications and Future Directions
Current Research Applications
Pleurocidin-like peptide GcSc4B7 serves as a valuable research compound for investigating antimicrobial mechanisms and developing novel therapeutic strategies . Its demonstrated efficacy against various pathogens, including drug-resistant strains, makes it particularly relevant in the context of addressing antimicrobial resistance, which represents one of the most pressing global health challenges.
The peptide's structural characteristics and biological activities also make it a useful model for studying peptide-membrane interactions and the structural determinants of antimicrobial activity. Such fundamental research contributes to our understanding of innate immune defense mechanisms and may inform the design of synthetic antimicrobial peptides with enhanced properties.
Future Research Opportunities
The promising results from current studies suggest several avenues for future research on GcSc4B7 and related peptides:
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Synergistic Effects: Investigation of potential synergistic effects between GcSc4B7 and other therapeutic agents could enhance efficacy against resistant strains. Combination therapies might allow for lower dosages of individual components while maintaining or improving therapeutic outcomes.
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Mechanistic Studies: Further exploration of the molecular mechanisms underlying GcSc4B7's antimicrobial and anticancer effects could provide valuable insights for targeted therapy development . Detailed understanding of how the peptide interacts with various cell types and the signaling pathways it affects would enhance its therapeutic applications.
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In Vivo Studies: Conducting animal studies to assess the therapeutic potential and safety profile of GcSc4B7 would represent a critical step toward potential clinical applications. Such studies would help address questions about bioavailability, stability, toxicity, and efficacy in living organisms.
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Structural Modifications: Research into synthetic variants of GcSc4B7 with enhanced stability, reduced toxicity, or improved targeting could lead to the development of more effective therapeutic agents. Structure-activity relationship studies would be valuable in identifying the key structural features responsible for the peptide's biological activities.
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